molecular formula C10H9N3O2 B012146 1-(4-Nitrobenzyl)-1H-pyrazole CAS No. 110525-57-0

1-(4-Nitrobenzyl)-1H-pyrazole

Cat. No. B012146
CAS RN: 110525-57-0
M. Wt: 203.2 g/mol
InChI Key: ZFWQFBNNHCBSFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Nitrobenzyl)-1H-pyrazole involves the reaction between benzotriazole and 4-nitrobenzyl bromide. Equimolar mixtures of benzotriazole, 4-nitrobenzyl bromide, and potassium carbonate are dissolved in a suitable solvent (e.g., DMF). The reaction proceeds, resulting in the formation of the target compound. The reaction progress can be monitored by TLC (thin-layer chromatography). After purification, the compound is obtained as a solid product with a melting point of 382–385 K .


Molecular Structure Analysis

  • Z : 4 The crystal structure reveals intermolecular hydrogen bonding of the type C–H·N .

Scientific Research Applications

Anti-Cancer Agents

The nitrobenzyl derivatives of camptothecin, including the 4-nitrobenzyl group, have been evaluated as potential anti-cancer agents . These compounds are designed to act as hypoxia-activated prodrugs, targeting cancerous cells in low-oxygen environments, which are common in solid tumors . The 4-nitrobenzyl derivative has shown to inhibit topoisomerase I, an enzyme crucial for DNA replication, at concentrations similar to the clinically-approved active metabolite SN-38 .

Hypoxia-Activated Prodrugs

The 4-nitrobenzyl group serves as a trigger for hypoxia-activated prodrugs. These prodrugs are activated under low oxygen conditions, typical of the tumor microenvironment, ensuring that the drug is released specifically where it is most needed, minimizing damage to healthy tissues .

Topoisomerase I Inhibition

In the context of cancer therapy, the 4-nitrobenzyl derivative has been shown to inhibit topoisomerase I’s ability to relax supercoiled pBR322 DNA. This inhibition is crucial as it prevents cancer cells from successfully replicating their DNA, thereby inhibiting tumor growth and proliferation .

Self-Immolative Systems

The nitro group’s powerful electron-withdrawing nature has been exploited in self-immolative systems for biological applications. These systems are designed to undergo a cascade of disassembling reactions upon stimulation, leading to the release of smaller molecules. The 4-nitrobenzyl group can be part of such systems, providing a mechanism for the targeted release of therapeutic agents .

Photothermal Therapy

Under hypoxic conditions, the 4-nitrobenzyl group can be reduced by nitroreductase, leading to self-immolation and the formation of highly effective photothermal agents. This application is particularly relevant in the development of treatments that use heat to destroy cancer cells .

DNA Interstrand Crosslink Induction

The 4-nitrobenzyl-triggered hypoxia-activated prodrugs have been designed to induce DNA interstrand crosslinks following reduction. This action is significant for cancer therapy as it can lead to the disruption of DNA replication in cancer cells, contributing to their elimination .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with equilibrative nucleoside transporters (ents), which play a crucial role in the transport of nucleosides across cell membranes .

Mode of Action

It’s known that nitrobenzyl compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Benzyloxybenzaldehyde derivatives, which are structurally similar, have been synthesized by reactions with 4-nitrobenzyl bromide . This suggests that 1-(4-Nitrobenzyl)-1H-pyrazole might also be involved in similar biochemical transformations.

Pharmacokinetics

Prodrug design, a strategy often used to improve the solubility and pharmacokinetic features of drugs, has been applied to similar nitrobenzyl compounds . This suggests that 1-(4-Nitrobenzyl)-1H-pyrazole might also exhibit favorable pharmacokinetic properties when used as a prodrug.

Result of Action

Similar nitrobenzyl compounds have been reported to inhibit the activity of certain transporters, such as the breast cancer resistance protein (abcg2) . This suggests that 1-(4-Nitrobenzyl)-1H-pyrazole might also have inhibitory effects on certain cellular transporters.

Action Environment

It’s known that the stability of similar nitrobenzyl compounds can be influenced by factors such as temperature and solvent conditions .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWQFBNNHCBSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359584
Record name 1-(4-Nitrobenzyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzyl)-1H-pyrazole

CAS RN

110525-57-0
Record name 1-[(4-Nitrophenyl)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110525-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitrobenzyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzyl bromide (0.500 g, 2.31 mmol), 1H-pyrazole (0.362 g, 5.23 mmol), and potassium carbonate (0.704 g, 5.09 mmol) in acetonitrile (30 mL) was stirred at rt overnight. After this time, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/ethyl acetate) to afford the title compound (0.380 g, 76%) as a white solid. MW=203.20. 1H NMR (CDCl3, 500 MHz) δ 8.21-8.19 (m, 1H), 8.19-8.16 (m, 1H), 7.61-7.57 (m, 1H), 7.48-7.44 (m, 1H), 7.32-7.28 (m, 2H), 6.35 (t, J=2.1 Hz, 1H), 5.44 (s, 2H); APCI MS m/z 204 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.362 g
Type
reactant
Reaction Step One
Quantity
0.704 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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